8-Ethyl-4-hydrazino-2-methylquinoline hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-4-hydrazino-2-methylquinoline hydrochloride typically involves the reaction of 8-ethyl-2-methylquinoline with hydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the hydrazino derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-4-hydrazino-2-methylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the hydrazino group to other functional groups.
Substitution: The hydrazino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amines or other derivatives .
Scientific Research Applications
8-Ethyl-4-hydrazino-2-methylquinoline hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Ethyl-4-hydrazino-2-methylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
8-Ethyl-2-methylquinoline: Lacks the hydrazino group, making it less reactive in certain biochemical assays.
4-Hydrazinoquinoline: Similar structure but without the ethyl and methyl groups, leading to different chemical properties and reactivity.
2-Methylquinoline: Another related compound with distinct chemical behavior due to the absence of the hydrazino group.
Uniqueness
8-Ethyl-4-hydrazino-2-methylquinoline hydrochloride is unique due to the presence of both the ethyl and methyl groups, which enhance its lipophilicity and reactivity. The hydrazino group provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for research applications .
Properties
CAS No. |
1172882-67-5 |
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Molecular Formula |
C12H16ClN3 |
Molecular Weight |
237.73 g/mol |
IUPAC Name |
(8-ethyl-2-methylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-3-9-5-4-6-10-11(15-13)7-8(2)14-12(9)10;/h4-7H,3,13H2,1-2H3,(H,14,15);1H |
InChI Key |
POIHEHOSRPIYIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC(=N2)C)NN.Cl |
Origin of Product |
United States |
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